1-Tetracosanol
Overview
Description
It is a white, waxy solid at room temperature and is typically derived from natural sources such as plant waxes and animal fats . Tetracosanol is known for its various applications in the fields of chemistry, biology, medicine, and industry.
Biochemical Analysis
Cellular Effects
Studies have shown that 1-Tetracosanol exhibits antimutagenic activity . For instance, arjunolic acid, a compound isolated alongside this compound, has been found to exhibit antimutagenic activity in Salmonella typhimurium strains
Molecular Mechanism
It is known that this compound is a fatty alcohol, and fatty alcohols can influence lipid metabolism
Dosage Effects in Animal Models
While there is evidence of the lipid-lowering effects of policosanols (a group of compounds that includes this compound) in animal models
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetracosanol can be synthesized through several methods. One common synthetic route involves the reduction of lignoceric acid, a fatty acid, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . Another method involves the hydrogenation of lignoceric acid esters in the presence of a catalyst .
Industrial Production Methods
Industrial production of tetracosanol often involves the extraction from natural sources. For example, tetracosanol can be recovered from tall oil pitch, a byproduct of the Kraft pulping process. The process involves crystallization from hexane and fractional distillation to achieve high purity . Another method includes the extraction from plant waxes using solvents like hexane or ethanol .
Chemical Reactions Analysis
Types of Reactions
Tetracosanol undergoes various chemical reactions, including:
Esterification: Tetracosanol reacts with carboxylic acids to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Esterification: Carboxylic acids, acid catalysts (e.g., sulfuric acid)
Major Products Formed
Oxidation: Tetracosanoic acid
Reduction: Tetracosane
Esterification: Tetracosyl esters
Scientific Research Applications
Tetracosanol has a wide range of scientific research applications:
Mechanism of Action
Tetracosanol exerts its effects through various mechanisms. In the context of cholesterol-lowering, it appears to decrease the synthesis and increase the degradation of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA), a key enzyme in cholesterol synthesis . Additionally, tetracosanol has been shown to reduce platelet aggregation by decreasing the synthesis of thromboxane B2 (TXB2), a platelet-aggregating agent .
Comparison with Similar Compounds
Tetracosanol is part of a group of long-chain fatty alcohols known as policosanols. Similar compounds include:
Octacosanol: Contains 28 carbon atoms and is known for its potential to improve physical endurance and reduce cholesterol levels.
Hexacosanol: Contains 26 carbon atoms and has similar applications in cholesterol management.
Triacontanol: Contains 30 carbon atoms and is used as a plant growth regulator.
Tetracosanol is unique due to its specific chain length and its distinct biological activities, particularly in cholesterol metabolism and platelet aggregation .
Properties
IUPAC Name |
tetracosan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h25H,2-24H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWMIZZBOVGFOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027161 | |
Record name | 1-Tetracosanol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID8027161 | |
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Molecular Weight |
354.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [MSDSonline] | |
Record name | 1-Tetracosanol | |
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Boiling Point |
210 °C at 0.4 mm Hg | |
Record name | 1-TETRACOSANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5674 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Waxy consistency ... lower specific density than water ... odorless except for traces of impurities such as carbonyl compounds and hydrocarbons, which are usually present. ... /Tetradecanol and higher alcohols/ | |
Record name | 1-TETRACOSANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5674 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
506-51-4 | |
Record name | 1-Tetracosanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=506-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Lignoceryl alcohol | |
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Record name | 1-Tetracosanol | |
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Record name | 1-Tetracosanol | |
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Record name | 1-Tetracosanol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID8027161 | |
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Record name | Tetracosanol | |
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Record name | 1-TETRACOSANOL | |
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Record name | 1-TETRACOSANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5674 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
77 °C | |
Record name | 1-TETRACOSANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5674 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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